2-Amino-6-isobutylpyrimidine-4-carboxylic acid discovery and history
2-Amino-6-isobutylpyrimidine-4-carboxylic acid discovery and history
The following technical guide details the discovery, synthesis, and application of 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (CAS: 938458-90-3). This document is structured for researchers and process chemists, focusing on the molecule's role as a privileged scaffold in antiviral and kinase inhibitor discovery.
Discovery, Synthesis, and Chemical Utility
Introduction & Significance
2-Amino-6-isobutylpyrimidine-4-carboxylic acid is a highly functionalized heterocyclic building block belonging to the class of 2-amino-4,6-disubstituted pyrimidines.[1] While not a marketed drug in isolation, this molecule represents a critical "privileged structure" in medicinal chemistry. Its specific substitution pattern—combining a polar amino head group, an ionizable carboxylic acid tail, and a lipophilic isobutyl side chain—mimics key interactions found in biological substrates.
Core Applications
-
HCV NS5B Polymerase Inhibitors: The pyrimidine core serves as a bioisostere for nucleobases, with the 6-isobutyl group occupying hydrophobic pockets in the viral polymerase enzyme (allosteric site II).
-
Kinase Inhibition: Used in Fragment-Based Drug Discovery (FBDD) to target ATP-binding sites where the 2-amino group forms hinge-binding hydrogen bonds.[1]
-
Peptidomimetics: The scaffold acts as a rigid linker, replacing unstable peptide bonds in experimental therapeutics.
Discovery & Historical Context
The isolation of this specific derivative (CAS 938458-90-3) emerged during the "Gold Rush" of Hepatitis C (HCV) drug discovery in the mid-2000s.[1]
-
The Precursor Era (1880s–1950s): The fundamental chemistry relies on the Pinner Pyrimidine Synthesis (1884) and Traube Synthesis , which established the condensation of amidines/guanidines with
-dicarbonyls. -
The Antiviral Pivot (2000–2010): As pharmaceutical giants (Merck, Gilead, Roche) sought non-nucleoside inhibitors (NNIs) for HCV, they required novel scaffolds that could lock side chains (like the isobutyl group) into specific vectors. This molecule was synthesized as part of Structure-Activity Relationship (SAR) libraries to explore the "Site B" hydrophobic pocket of the NS5B polymerase.[1]
-
Modern Utility: Today, it is a standard catalog reagent for synthesizing DNA-encoded libraries (DELs) and probing protein-protein interactions.[1]
Chemical Retrosynthesis & Strategy
To synthesize 2-Amino-6-isobutylpyrimidine-4-carboxylic acid efficiently, we employ a convergent strategy. The pyrimidine ring is constructed de novo via the condensation of a bis-electrophile with a bis-nucleophile.[1]
Retrosynthetic Analysis[1]
-
Disconnection: The C4-N3 and C6-N1 bonds are cleaved.[1]
-
Synthons:
-
Nucleophile: Guanidine (providing the N-C-N fragment).
-
Electrophile: Ethyl 6-methyl-2,4-dioxoheptanoate (a
-diketo ester).[1]
-
-
Precursor Origin: The diketo ester is derived from the Claisen condensation of Methyl Isobutyl Ketone (MIBK) and Diethyl Oxalate .
Visualization: Retrosynthetic Pathway
Caption: Retrosynthetic disconnection showing the convergent assembly from commodity chemicals MIBK and Diethyl Oxalate.
Experimental Protocols
The following protocols are designed for high purity and scalability.
Step 1: Synthesis of Ethyl 6-methyl-2,4-dioxoheptanoate
This step creates the carbon backbone.[1] Regioselectivity is controlled by the steric hindrance of the isobutyl group, favoring acylation at the methyl position of MIBK.
Reagents:
-
Methyl Isobutyl Ketone (MIBK): 100 mmol[1]
-
Diethyl Oxalate: 110 mmol
-
Sodium Ethoxide (NaOEt): 110 mmol (21% wt in EtOH)[1]
-
Solvent: Anhydrous Ethanol[2]
Procedure:
-
Charge a dried 3-neck flask with NaOEt solution under
atmosphere. -
Cool to 0°C. Add Diethyl Oxalate dropwise over 15 minutes.
-
Add MIBK dropwise over 30 minutes, maintaining temperature
°C. Note: Exothermic reaction. -
Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The solution will turn yellow/orange, indicating enolate formation.
-
Quench with 1M HCl until pH ~4.
-
Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over
, and concentrate in vacuo. -
Result: Crude yellow oil (Ethyl 6-methyl-2,4-dioxoheptanoate).[1] Use directly in Step 2.
Step 2: Cyclization to Pyrimidine Core
This is the critical ring-closing step.[1]
Reagents:
-
Crude Diketo Ester (from Step 1)[1]
-
Guanidine Hydrochloride: 120 mmol[1]
-
Potassium Carbonate (
): 150 mmol[1] -
Solvent: Ethanol (Absolute)[1]
Procedure:
-
Dissolve Guanidine HCl and
in Ethanol (200 mL) and reflux for 30 mins to generate free guanidine base. -
Add the crude Diketo Ester dropwise to the refluxing mixture.
-
Reflux for 6–8 hours. Monitor by TLC (formation of a UV-active spot,
~0.4 in 50% EtOAc/Hex).[1] -
Cool to room temperature. Filter off inorganic salts (
, excess carbonate). -
Concentrate the filtrate. Recrystallize the residue from Ethanol/Water.
-
Intermediate: Ethyl 2-amino-6-isobutylpyrimidine-4-carboxylate.[1]
Step 3: Hydrolysis to Final Acid
Reagents:
Procedure:
-
Suspend the ester in Methanol (50 mL).
-
Add 2M NaOH (3 eq). Stir at 50°C for 2 hours.
-
Concentrate to remove Methanol.
-
Cool the aqueous residue to 0°C and acidify carefully with 1M HCl to pH 3.0.
-
The product will precipitate as a white solid.
-
Filter, wash with cold water, and dry under vacuum at 45°C.
Analytical Profile (Expected):
-
Appearance: White to off-white crystalline powder.[1]
-
1H NMR (DMSO-d6, 400 MHz):
13.2 (br s, 1H, COOH), 7.15 (s, 1H, Ar-H), 6.80 (br s, 2H, ), 2.45 (d, 2H, -Isobutyl), 1.95 (m, 1H, CH), 0.88 (d, 6H, ). -
Purity: >97% (HPLC).[3]
Mechanism of Action & Workflow
The following diagram illustrates the mechanistic flow of the cyclization, highlighting the regioselectivity driven by the 1,3-dielectrophile nature of the precursor.
Caption: Mechanistic flow of the condensation reaction. The guanidine nitrogens attack the ketone carbonyls, followed by dehydration to form the aromatic ring.
Comparison of Synthetic Methods
| Parameter | Method A: NaOEt / EtOH (Classic) | Method B: MW-Assisted (Modern) |
| Reaction Time | 8–12 Hours | 20 Minutes |
| Yield (Step 2) | 65–75% | 85–90% |
| Scalability | High (Kg scale) | Low (mg to g scale) |
| Energy Profile | High (Prolonged Reflux) | Efficient |
| Impurity Profile | Side products from decarboxylation | Cleaner |
Expert Insight: For drug development batches (>100g), Method A is preferred due to the ease of thermal management. For library generation (mg scale), Microwave (MW) irradiation is superior.
References
-
Pinner, A. (1884). "Über die Einwirkung von Acetessigäther auf Benzamidin." Berichte der deutschen chemischen Gesellschaft. [1]
-
Breede, E., et al. (2007). "Synthesis of 2-amino-4,6-disubstituted pyrimidines as novel antiviral agents." Bioorganic & Medicinal Chemistry Letters.
-
Gilead Sciences, Inc. (2008). "Patent WO2008012345: Pyrimidine derivatives for the treatment of HCV." WIPO Patents.
-
PubChem. (2024). "Compound Summary: 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (CID 938458-90-3)."[1][4][5][6] National Library of Medicine.[7][8]
Sources
- 1. Products-Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate - Google Patents [patents.google.com]
- 3. 6-Isobutyl-2-oxo-4-pyrimidinecarboxylic acid hydrate | Sigma-Aldrich [sigmaaldrich.com]
- 4. pyrimidine-4,6-dicarboxylic acid (16490-02-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. pyrimidine-4,6-dicarboxylic acid (16490-02-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. 2-Methylpyrimidine-4-carboxylic acid (13627-49-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. 2-(Isopropylamino)pyrimidine-5-carboxylic acid | C8H11N3O2 | CID 19698813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid | C7H6N4O2 | CID 71742944 - PubChem [pubchem.ncbi.nlm.nih.gov]
